8-iso-prostaglandin A2

Vue d'ensemble

Description

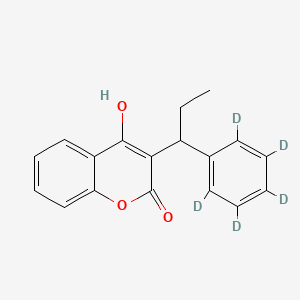

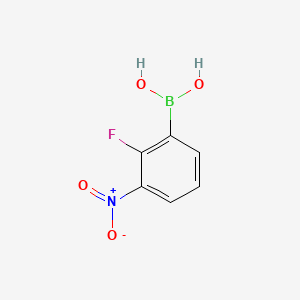

8-iso-prostaglandin A2 (8-iso PGA2) is an isoprostane produced from the peroxidation of arachidonic acid esterified in phospholipids . It is the dehydration product of 8-iso PGE2, which is a potent renal vasoconstrictor . Evidence for the in vivo production of 8-iso PGA2 has been shown in rat liver under conditions of oxidative stress .

Synthesis Analysis

8-iso PGA2 is produced by the non-enzymatic oxidation of arachidonic acid . It is one of several isoprostanes produced from the peroxidation of arachidonic acid esterified in phospholipids . The synthesis of 8-iso PGA2 can be measured using a high-throughput isotope dilution UHPLC-MS/MS method .Molecular Structure Analysis

The molecular structure of 8-iso PGA2 is analyzed using UHPLC-MS/MS methods . Further details about the molecular structure are not available in the retrieved information.Chemical Reactions Analysis

8-iso PGA2 is the dehydration product of 8-iso PGE2 . It is produced from the peroxidation of arachidonic acid esterified in phospholipids . More detailed information about the chemical reactions involving 8-iso PGA2 is not available in the retrieved information.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-iso PGA2 include a molecular formula of C20H30O4, an average mass of 334.450 Da, and a monoisotopic mass of 334.214417 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 515.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C .Applications De Recherche Scientifique

Biomarker of Lung Cancer Risk

8-iso-prostaglandin F2α, a form of 8-isoprostaglandin A2, is a biomarker of lipid peroxidation and one of the most commonly used measures of oxidative stress . It is an established biomarker of lung cancer risk . A study found significant differences in mean 8-isoprostane levels between lung cancer patients, benign lung nodule patients, and patients with chronic obstructive pulmonary disease (COPD) or asthma .

Biomarker of Cardiovascular Disease

8-isoprostaglandin A2 has been indicated as a mediator of cardiovascular diseases and responsible for increasing cardiovascular risk . It is a compound derived from lipid peroxidation able to indicate the endogenous oxidative stress with a large body of evidence to be associated with cardiovascular disease .

Indicator of Atherosclerosis

Atherosclerosis is the most studied condition regarding oxidative stress . The oxidative stress is linked to conditions that underlie the atherosclerotic process such as endothelial dysfunction and inflammation .

Indicator of Hypertension

Increased oxidative stress has been implicated in the pathophysiology of hypertension . The evaluation of oxidative stress compounds like 8-isoprostaglandin A2 may represent additional prognostic predictors in such conditions .

Indicator of Pulmonary Diseases

Pulmonary diseases, such as asthma, have been linked to increased oxidative stress . 8-isoprostaglandin A2 can be used as a biomarker to measure the level of oxidative stress in these conditions .

Indicator of Neurological Diseases

Neurological diseases, such as Alzheimer’s disease, have been associated with increased oxidative stress . 8-isoprostaglandin A2 can be used as a biomarker to measure the level of oxidative stress in these conditions .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-UKUWKSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348063 | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-iso-prostaglandin A2 | |

CAS RN |

474391-66-7 | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474391667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isoprostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 8-iso-Prostaglandin A2 exert its biological effects?

A: Research indicates that 8-iso-Prostaglandin A2 interacts with the transient receptor potential A1 (TRPA1) ion channel, causing its activation. [] This interaction triggers a downstream cascade, leading to neuronal excitation, particularly in nociceptive neurons associated with pain sensation. []

Q2: What is the role of 8-iso-Prostaglandin A2 in angiogenesis?

A: Studies show that 8-iso-Prostaglandin A2, alongside 8-iso-Prostaglandin F2alpha and 8-iso-Prostaglandin E2, can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. [] This inhibition occurs through the activation of the thromboxane A2 receptor, potentially leading to Rho kinase overactivation. [] This mechanism suggests a possible role for 8-iso-Prostaglandin A2 in counteracting VEGF-driven neovascularization, particularly in conditions where VEGF release and isoprostane formation coincide, such as myocardial ischemia. []

Q3: Is there any evidence for the presence of 8-iso-Prostaglandin A2 in patients with Irritable Bowel Syndrome (IBS)?

A: While research indicates elevated levels of certain PUFA metabolites, like 5,6-EET, in IBS patients, there is currently no direct evidence suggesting a similar increase in 8-iso-Prostaglandin A2 levels in these patients. [] Further research is needed to explore a potential link between 8-iso-Prostaglandin A2 and IBS.

Q4: Are there any known structural analogs of 8-iso-Prostaglandin A2 with different biological activities?

A: Yes, research highlights the importance of the electrophilic carbon in 8-iso-Prostaglandin A2 for its ability to activate TRPA1. [] For instance, PGB2, a structural analog lacking the reactive electrophilic carbon due to steric hindrance, does not activate TRPA1. [] This comparison emphasizes the crucial role of specific structural features in mediating the biological activity of 8-iso-Prostaglandin A2 and its analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)